(S)-N2,N2-dimethyl-3-phenylpropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a phenylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine can be achieved through reductive amination. This process involves the reaction of an aldehyde or ketone with a primary or secondary amine in the presence of a reducing agent. Common reducing agents used in this reaction include sodium borohydride and sodium triacetoxyborohydride . The reaction is typically carried out in solvents such as methanol or tetrahydrofuran, and may require the presence of an acid catalyst like acetic acid to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This compound may also act as a ligand for certain receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A diamine used in the preparation of surfactants and personal care products.
Phenylalaninol: An amino alcohol with applications in organic synthesis and pharmaceutical research.
Uniqueness
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine is unique due to its specific structural features, including the presence of both an amino group and a phenyl group on the same carbon backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(2S)-2-N,2-N-dimethyl-3-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-13(2)11(9-12)8-10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3/t11-/m0/s1 |
InChI Key |
UNKNAPRNXOMOJQ-NSHDSACASA-N |
Isomeric SMILES |
CN(C)[C@@H](CC1=CC=CC=C1)CN |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.